molecular formula C21H20N2O B8558722 3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole CAS No. 76145-59-0

3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole

Cat. No.: B8558722
CAS No.: 76145-59-0
M. Wt: 316.4 g/mol
InChI Key: ZSPLZPFSJRMCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole is a useful research compound. Its molecular formula is C21H20N2O and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

76145-59-0

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

3-methyl-2-(4-propan-2-yloxyphenyl)benzo[e]benzimidazole

InChI

InChI=1S/C21H20N2O/c1-14(2)24-17-11-8-16(9-12-17)21-22-20-18-7-5-4-6-15(18)10-13-19(20)23(21)3/h4-14H,1-3H3

InChI Key

ZSPLZPFSJRMCHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(N2C)C=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11.16 g (0.06 mole) of 2-methylamino-1-nitrosonaphthalene in 800 cc of toluene is hydrogenated at room temperature and at the atmospheric pressure in the presence of 3 g of Palladium-on-carbon. After one hour, when the theoretical amount of hydrogen has been consumed, 0.06 mole of 4-(1-methylethoxy)-benzaldehyde are added and the obtained reaction mixture is heated to the reflux temperature under an inert atmosphere for about 3 hours. The water which forms during the reaction distillates as binary azeotrope with toluene and is separated through a Dean-Stark apparatus. Then further 1.5 g of 5% Palladium-on-carbon are added and reflux is prolonged for two additional hours. Filtration of the hot solution followed by concentration of the filtrate to dryness under vacuum affords a residue which has been purified by cristallization from ethyl ether. M.p. 144°-5° C.
Quantity
11.16 g
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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